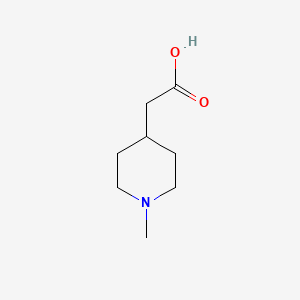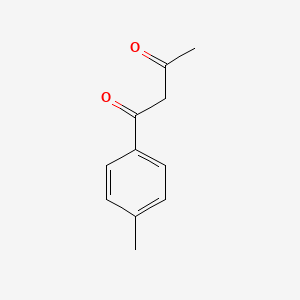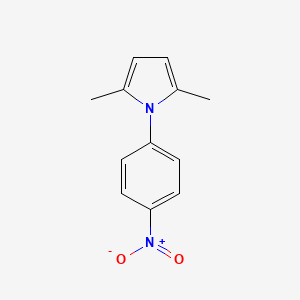
2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
概要
説明
“2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C12H12N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which are similar to the requested compound, has been reported. The process involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another synthesis method involves the Paal-Knorr reaction of acetonylacetone with primary amines .Chemical Reactions Analysis
The Paal-Knorr reaction of acetonylacetone with primary amines has been reported to produce a compound similar to "2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole" . In another study, N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one were used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole” include a molecular formula of C12H12N2O2 and it is used for research and development purposes .科学的研究の応用
Antimicrobial Agents
The compound has been utilized as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These derivatives have shown potent antimicrobial activities. Specifically, they have been tested against organisms such as E. coli, B. mycoides, and C. albicans, with some compounds exhibiting significant efficacy .
Monoclonal Antibody Production
In the field of biotechnology, derivatives of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . This is crucial for medication supply and medical cost reduction. The compound was shown to suppress cell growth and increase cell-specific glucose uptake rate, which is beneficial for antibody production .
Anti-Tuberculosis Therapeutics
The compound has also been developed as an anti-tuberculosis therapeutic agent. It has been shown to stimulate monoclonal antibody production in cell cultures, which can be instrumental in the development of new treatments for tuberculosis .
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile starting material for the creation of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Its reactivity allows for the development of a wide range of chemicals with potential applications in medicinal chemistry and industrial processes .
Biological Evaluation
The compound’s derivatives have been subjected to biological evaluation, where their properties have been explored for potential anthelmintic, antiarthropodal, fungicidal, and antisarcoptic activities. This broad spectrum of biological properties makes it an interesting subject for further research and development .
Quality Control of Therapeutic Antibodies
The compound has been implicated in the control of galactosylation levels on therapeutic monoclonal antibodies. Galactosylation is a critical quality attribute, and the ability to modulate it can lead to improved quality control in the production of therapeutic antibodies .
Structural Optimization for Drug Development
Further structural optimization of 2,5-dimethylpyrrole derivatives, based on the compound , could lead to the development of improved drugs. This optimization process is key to enhancing the efficacy and safety profiles of new therapeutic agents .
Antifungal and Antibacterial Research
Lastly, the compound’s derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. This research is pivotal in discovering new treatments for infections caused by resistant strains of bacteria and fungi .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is the recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
It is known that the compound influences the glucose uptake rate and atp production in the cells, which are key components of cellular metabolism . It also affects the process of galactosylation on a monoclonal antibody .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase glucose uptake suggests it is readily absorbed and distributed within the cellular environment .
Result of Action
The result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth, increasing glucose uptake, and ATP production, and suppressing the galactosylation on a monoclonal antibody .
Action Environment
The action of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is influenced by the cellular environment. Factors such as the availability of glucose and ATP, as well as the state of the cells, can impact the compound’s efficacy
特性
IUPAC Name |
2,5-dimethyl-1-(4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJRCFOGAIXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332600 | |
| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
CAS RN |
5044-22-4 | |
| Record name | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?
A1: The research highlights several key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole []:
- Planar Rings: The molecule contains both a pyrrole and a phenyl ring, which are confirmed to be primarily planar due to their aromatic nature [].
- Methyl Substituents: The presence of methyl groups at the 2 and 5 positions of the pyrrole ring influences the overall planarity of the molecule compared to unsubstituted analogs [].
- Nitro Group Orientation: The nitro group attached to the phenyl ring exhibits a slight twist relative to the phenyl plane [].
- C-H—π Interactions: The primary intermolecular interactions are C-H—π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the pyrrole ring in adjacent molecules []. This interaction forms chains of molecules within the crystal lattice [].
- Absence of Classical Hydrogen Bonds: Notably, the molecule lacks conventional hydrogen bond donors, preventing the formation of classical hydrogen bonds in the crystal structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




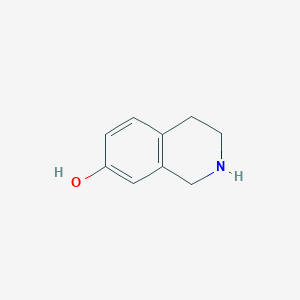
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

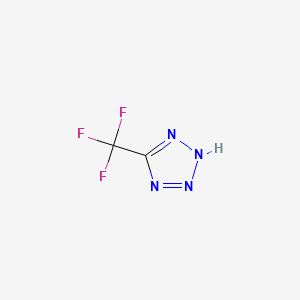

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
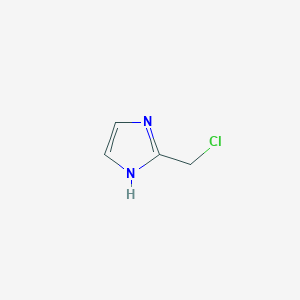


![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
